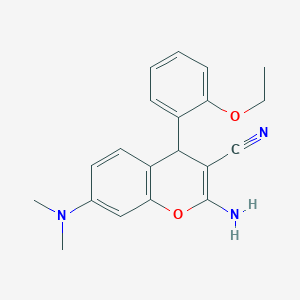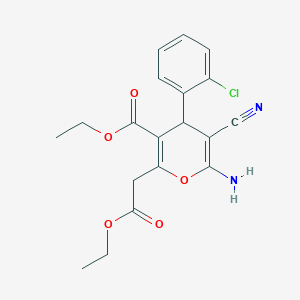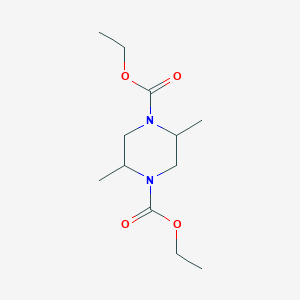![molecular formula C18H20Br2N2O2 B5184206 1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol](/img/structure/B5184206.png)
1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol is a complex organic compound that features a carbazole core substituted with bromine atoms and a side chain containing both hydroxy and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol typically involves multiple steps:
Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
Formation of the Side Chain: The side chain is synthesized separately, often starting with a suitable precursor such as 3-chloropropan-2-ol, which is reacted with methylamine to introduce the amino group.
Coupling Reaction: The brominated carbazole and the side chain are then coupled using a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Zinc in acetic acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the unsubstituted carbazole derivative.
Substitution: Formation of various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol would depend on its specific application:
Pharmacological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Material Science: It may participate in electronic or photonic processes, contributing to the performance of devices like LEDs or solar cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol: can be compared with other carbazole derivatives such as:
Uniqueness
- The presence of both hydroxy and amino functional groups in the side chain makes this compound unique compared to other carbazole derivatives. This dual functionality can enhance its reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-[2-hydroxyethyl(methyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2/c1-21(6-7-23)10-14(24)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,23-24H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGMSOVSEWLDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)

![[1-[3-(4-Benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide](/img/structure/B5184148.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)

![N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5184171.png)
![2-amino-4-(furan-2-yl)-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile](/img/structure/B5184178.png)
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)
![1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea](/img/structure/B5184192.png)
![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B5184215.png)
![2-[4-(3-Methylphenoxy)butylamino]ethanol](/img/structure/B5184223.png)
